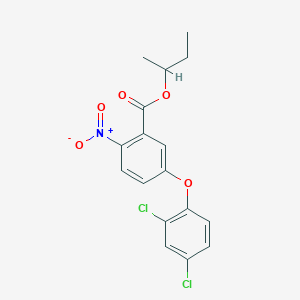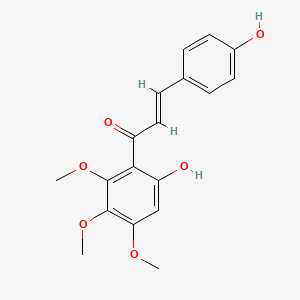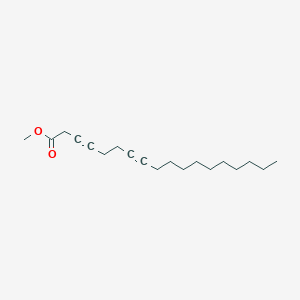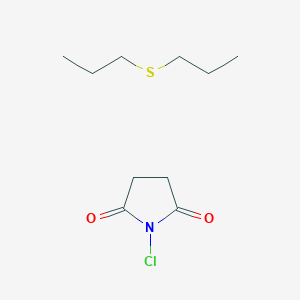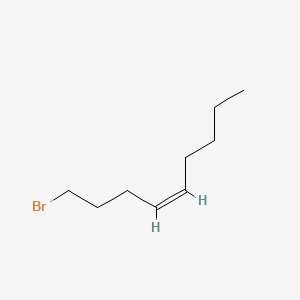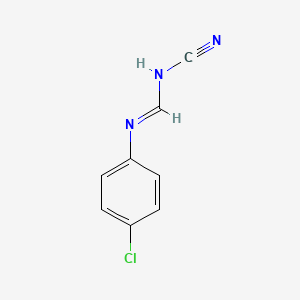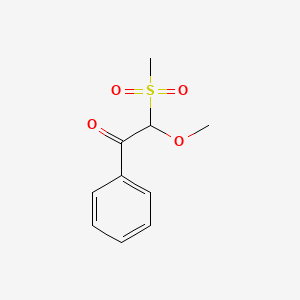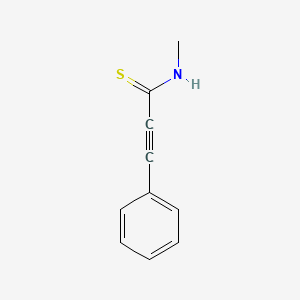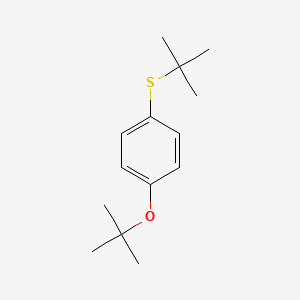
1-tert-Butoxy-4-(tert-butylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butoxy-4-(tert-butylsulfanyl)benzene is an organic compound characterized by the presence of both tert-butoxy and tert-butylsulfanyl groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-tert-Butoxy-4-(tert-butylsulfanyl)benzene typically involves the reaction of 4-tert-butylphenol with 1-bromobutane under phase transfer catalysis conditions. The reaction is carried out in the presence of potassium hydroxide as a base at 60°C, utilizing a multi-site phase transfer catalyst to enhance the reaction rate and yield . This method is favored for its simplicity, high conversion rates, and environmentally friendly nature.
Análisis De Reacciones Químicas
1-tert-Butoxy-4-(tert-butylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic substitution reactions, where the tert-butylsulfanyl group can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfide form.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-tert-Butoxy-4-(tert-butylsulfanyl)benzene finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studies of reaction mechanisms.
Biology and Medicine: The compound’s derivatives are explored for potential biological activities and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-tert-Butoxy-4-(tert-butylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The tert-butylsulfanyl group can participate in electron transfer processes, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include electrophilic and nucleophilic substitution reactions, as well as redox processes .
Comparación Con Compuestos Similares
1-tert-Butoxy-4-(tert-butylsulfanyl)benzene can be compared with similar compounds such as:
tert-Butylbenzene: Lacks the tert-butoxy group, resulting in different reactivity and applications.
1-Bromo-4-(tert-butylsulfanyl)benzene: Contains a bromine atom instead of the tert-butoxy group, leading to different chemical behavior and uses.
4-tert-Butylphenol:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
60852-04-2 |
|---|---|
Fórmula molecular |
C14H22OS |
Peso molecular |
238.39 g/mol |
Nombre IUPAC |
1-tert-butylsulfanyl-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C14H22OS/c1-13(2,3)15-11-7-9-12(10-8-11)16-14(4,5)6/h7-10H,1-6H3 |
Clave InChI |
VAZBKWJIDDJBNI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)
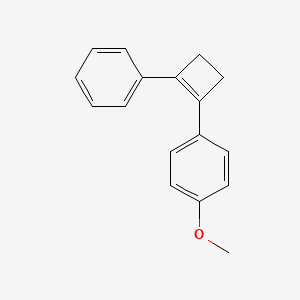
![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
![2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14613854.png)
